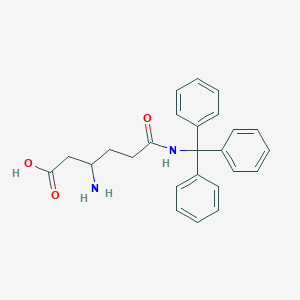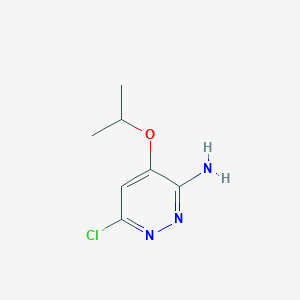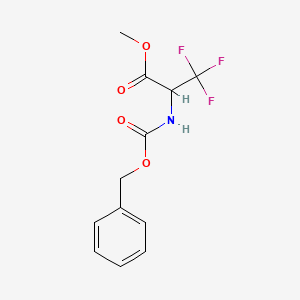![molecular formula C8H13N3O B12107935 N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine](/img/structure/B12107935.png)
N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[1,2-c]pyrimidine core with a hydroxylamine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolopyrimidine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine derivatives
- Pyrrolo[1,2-a]indoles
- Pyrrolopyrazine derivatives
Uniqueness
N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
(NZ)-N-(1-methyl-4a,5,6,7-tetrahydro-4H-pyrrolo[1,2-c]pyrimidin-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H13N3O/c1-6-9-8(10-12)5-7-3-2-4-11(6)7/h7,12H,2-5H2,1H3/b10-8- |
Clave InChI |
YUBHEUZQMFZNSJ-NTMALXAHSA-N |
SMILES isomérico |
CC1=N/C(=N\O)/CC2N1CCC2 |
SMILES canónico |
CC1=NC(=NO)CC2N1CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B12107858.png)
![1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B12107861.png)

![[1,1'-Biphenyl]-4-carboxylic acid,hexahydro-2-oxo-4-(3-oxodecyl)-2H-cyclopenta[b]furan-5-ylester,[3aR-(3aalpha,4alpha,5beta,6aalpha)]](/img/structure/B12107864.png)






![C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine](/img/structure/B12107915.png)

![Benzenamine, 2-[(4-chlorophenoxy)methyl]-](/img/structure/B12107929.png)
![[5-Azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12107934.png)
